REACTION_CXSMILES
|
[N:1]1[C:5]2[CH:6]=[CH:7][C:8]([NH2:10])=[CH:9][C:4]=2[NH:3][CH:2]=1.[CH3:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16]Br)=[CH:14][CH:13]=1.C([O-])([O-])=O.[K+].[K+]>>[CH3:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][N:1]2[C:5]3[CH:6]=[CH:7][C:8]([NH2:10])=[CH:9][C:4]=3[N:3]=[CH:2]2)=[CH:14][CH:13]=1 |f:2.3.4|
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Name
|
|
Quantity
|
133 mg
|
Type
|
reactant
|
Smiles
|
N1=CNC2=C1C=CC(=C2)N
|
Name
|
|
Quantity
|
407 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
304 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The compound was synthesized
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Type
|
CUSTOM
|
Details
|
rt 17.36 min (98.1%)
|
Duration
|
17.36 min
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(CN2C=NC3=C2C=CC(=C3)N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |